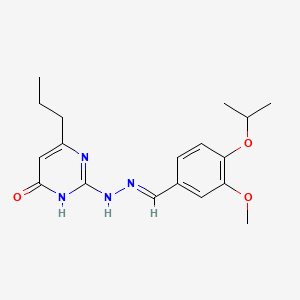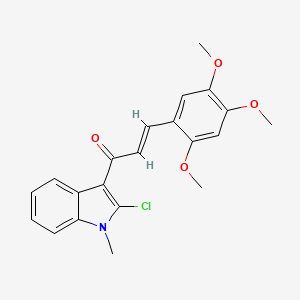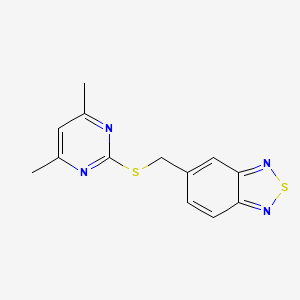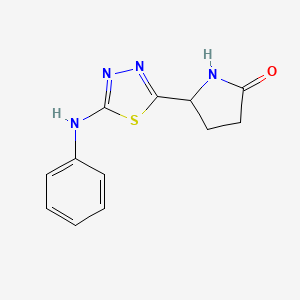
4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an isopropoxy and methoxy group attached to a benzaldehyde moiety, and a hydrazone linkage to a pyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone typically involves multiple steps. One common approach starts with the preparation of 4-Isopropoxy-3-methoxybenzaldehyde, which can be synthesized through the reaction of 3-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting aldehyde is then reacted with 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl hydrazine under acidic conditions to form the desired hydrazone compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 4-Isopropoxy-3-methoxybenzoic acid.
Reduction: 4-Isopropoxy-3-methoxybenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity and cellular processes. Additionally, the compound’s ability to undergo redox reactions enables it to participate in oxidative stress pathways, potentially leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (vanillin): Similar structure but lacks the hydrazone and pyrimidinyl moieties.
3-Isopropoxy-4-methoxybenzaldehyde: Similar structure but lacks the hydrazone linkage.
4-Methoxybenzaldehyde: Similar structure but lacks both the isopropoxy group and the hydrazone linkage
Uniqueness
4-Isopropoxy-3-methoxybenzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the hydrazone and pyrimidinyl moieties distinguishes it from simpler benzaldehyde derivatives and enhances its versatility in scientific research.
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H24N4O3/c1-5-6-14-10-17(23)21-18(20-14)22-19-11-13-7-8-15(25-12(2)3)16(9-13)24-4/h7-12H,5-6H2,1-4H3,(H2,20,21,22,23)/b19-11+ |
InChI Key |
DIVODPSFLPPQMB-YBFXNURJSA-N |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)OC(C)C)OC |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)OC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile](/img/structure/B13373228.png)


![3-[(Benzylsulfanyl)methyl]-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373242.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(2,4-dimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13373245.png)

![methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373250.png)
![1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B13373253.png)

![N-{[(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13373275.png)
![6-(5-isobutyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373283.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373284.png)
![2-[(4-pyridinylmethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373289.png)
![3-(1-benzofuran-2-yl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373305.png)
